Disperse Yellow 232

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Organic Chemistry

Application

Benzoxazole, a component of the compound, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas.

Methods

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz.

Results

Scientific Research and Development

Application

This substance is used in scientific research and development.

Methods

Results

HPLC Analysis

Chemical Analysis

Application

Pharmaceutical Research

Application

Benzoxazole derivatives have been extensively used in drug discovery.

Methods

Industrial Applications

Advanced Synthetic Strategies

Application

The compound can be used in advanced synthetic strategies of benzoxazoles.

Methods

Chemical Structure Analysis

Authorisation Applications

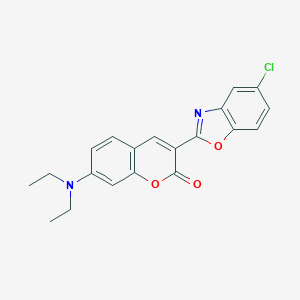

Disperse Yellow 232 is a synthetic dye belonging to the class of disperse dyes, primarily used in the textile industry for dyeing synthetic fibers such as polyester and nylon. Its chemical structure is characterized by the molecular formula C20H17ClN2O3 and a molecular weight of 368.81 g/mol. The compound is also known by various synonyms, including C.I. 55165 and Fluorescent Yellow 10GN. It exhibits a melting point of approximately 195-196 °C and a predicted boiling point of around 575.4 °C .

Research indicates that Disperse Yellow 232 possesses biological activity, particularly as an inhibitor against certain enzymes such as human carboxylesterase 1. This suggests potential applications in pharmacology or biochemistry, although more extensive studies would be necessary to fully elucidate its biological effects and mechanisms .

The synthesis of Disperse Yellow 232 can be achieved through several methods, including:

- Three-Component Reaction: A mild and efficient approach involving salicylaldehyde, o-aminophenol, and ethyl cyanoacetate has been developed. This method utilizes glycerol and acetic acid as solvents to facilitate the reaction under mild conditions, yielding satisfactory results without the need for expensive catalysts .

- LTTM Promoted Reaction: Another method involves using low transition temperature mixtures (LTTMs) to promote the synthesis of Disperse Yellow 232 alongside other similar compounds. This method emphasizes eco-friendly practices while achieving good yields .

Interaction studies involving Disperse Yellow 232 have focused on its photostability and behavior in various solvents. Research indicates that the compound may undergo electron transfer processes when exposed to light, leading to degradation products that can affect its application in textiles. Understanding these interactions is crucial for improving its stability and performance in practical applications .

Disperse Yellow 232 shares structural similarities with several other compounds in the disperse dye category. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disperse Yellow 184 | C20H17ClN2O2 | Similar structure but different substituents |

| Disperse Yellow 231 | C21H19ClN2O3 | Contains additional functional groups |

| Disperse Yellow 235 | C22H20ClN3O4 | Features a more complex aromatic system |

Uniqueness of Disperse Yellow 232:

Disperse Yellow 232 is unique due to its specific chlorobenzoxazole moiety, which contributes to its distinct fluorescent properties compared to other disperse dyes. Its synthesis methods also highlight its adaptability in eco-friendly practices, setting it apart from traditional methods used for similar compounds .

Disperse Yellow 232 is a synthetic organic compound belonging to the coumarin family of fluorescent dyes, characterized by its complex heterocyclic structure incorporating both benzopyranone and benzoxazole moieties [3] [4]. The compound's International Union of Pure and Applied Chemistry name is 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, which systematically describes its structural components and functional group positions [7] [4].

The molecular framework consists of a coumarin core structure (2H-1-benzopyran-2-one) with a diethylamino substituent at the 7-position and a 5-chlorobenzoxazole group attached at the 3-position [3] [15]. This structural arrangement places Disperse Yellow 232 within the category of coumarin derivatives that exhibit exceptional fluorescent properties due to the electron-donating diethylamino group and the electron-accepting benzoxazole heterocycle [19] [20].

The compound's canonical Simplified Molecular Input Line Entry System representation is CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl, which provides a linear notation for its three-dimensional molecular structure [15]. The International Chemical Identifier key CBNSBRVOBGWOBM-UHFFFAOYSA-N serves as a unique identifier for this specific molecular arrangement [15].

Table 1: Chemical Identity and Basic Properties

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one |

| Molecular Formula | C₂₀H₁₇ClN₂O₃ |

| Molecular Weight (g/mol) | 368.81 |

| Chemical Abstracts Service Registry Number | 35773-43-4 |

| Color Index Number | C.I. 55165 |

| European Inventory of Existing Chemical Substances Number | 252-722-2 |

| Chemical Structure Class | Coumarin derivative with benzoxazole moiety |

Physicochemical Properties

Fundamental Physical Parameters

Disperse Yellow 232 exhibits distinctive physical characteristics that reflect its molecular structure and intermolecular interactions [3] [17]. The compound presents as a yellow crystalline powder with a melting point range of 195-196°C when dissolved in N,N-dimethylformamide, indicating strong intermolecular forces and crystal lattice stability [3] [7].

The predicted boiling point of 575.4 ± 60.0°C at 760 mmHg demonstrates the compound's thermal stability and low volatility characteristics [3] [17]. These elevated transition temperatures are consistent with the presence of aromatic ring systems and the chlorine substituent, which contribute to increased molecular rigidity and intermolecular interactions [4] [17].

The compound's density of 1.354 g/cm³ reflects its molecular packing efficiency and the presence of the chlorine atom, which increases the overall molecular mass [3] [4]. The flash point of 301.8°C indicates relatively low fire hazard potential under normal handling conditions [4] [8].

Table 2: Fundamental Physical Parameters

| Parameter | Value | Reference Method |

|---|---|---|

| Melting Point (°C) | 195-196 | N,N-dimethylformamide solvent |

| Boiling Point (°C) | 575.4 ± 60.0 (predicted) | Predicted at 760 mmHg |

| Density (g/cm³) | 1.354 | Calculated |

| Flash Point (°C) | 301.8 | Calculated |

| Vapor Pressure (Pa) | 0 at 20°C | Predicted |

| pKa (predicted) | 2.88 ± 0.20 | Predicted |

| LogP | 4.9-5.1 | Calculated at 25°C |

The compound's predicted pKa value of 2.88 ± 0.20 suggests weak acidic behavior, likely associated with the coumarin lactone functionality [3] [17]. The calculated LogP values ranging from 4.9 to 5.1 indicate high lipophilicity, which is characteristic of disperse dyes designed for synthetic fiber applications [3] [4].

Spectroscopic Characteristics

Disperse Yellow 232 demonstrates distinctive spectroscopic properties that arise from its extended conjugated π-electron system and donor-acceptor molecular architecture [15] [23]. The compound exhibits maximum ultraviolet-visible absorption at 452 nanometers, corresponding to π-π* electronic transitions within the conjugated coumarin-benzoxazole framework [15] [25].

The fluorescence excitation maximum occurs at 452 nanometers, coinciding with the absorption maximum, while the emission maximum appears at 484 nanometers [15]. This results in a Stokes shift of 32 nanometers, which is characteristic of coumarin-based fluorophores and indicates minimal structural reorganization between ground and excited states [15] [27].

The compound's extinction coefficients range from 2.08 to 4.07 × 10⁴ L·mol⁻¹·cm⁻¹ across various solvents, indicating strong light absorption capabilities that contribute to its effectiveness as a fluorescent dye [28] [20]. These high molar absorptivity values are consistent with the presence of extended conjugation and the electron donor-acceptor system within the molecular structure [26] [28].

Table 3: Spectroscopic Characteristics

| Technique | Value | Solvent/Conditions |

|---|---|---|

| Ultraviolet-Visible λmax (nm) | 452 | Solution |

| Fluorescence Excitation (nm) | 452 | Solution |

| Fluorescence Emission (nm) | 484 | Solution |

| Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 2.08-4.07 × 10⁴ | Various solvents |

| Stokes Shift (nm) | 32 | Calculated from excitation/emission |

| Infrared Key Bands (cm⁻¹) | 2970, 2926 (C-H), 1729 (C=O), 1620, 1589 (aromatic C=C), 1529 | Potassium bromide pellet |

Infrared spectroscopic analysis reveals characteristic absorption bands at 2970 and 2926 cm⁻¹ corresponding to aliphatic C-H stretching vibrations from the diethylamino groups [23]. The carbonyl stretching frequency at 1729 cm⁻¹ is typical of coumarin lactone functionality, while aromatic C=C stretching vibrations appear at 1620 and 1589 cm⁻¹ [23] [17].

Solubility Profile and Stability Parameters

The solubility characteristics of Disperse Yellow 232 have been extensively studied in supercritical carbon dioxide systems, revealing temperature and pressure-dependent behavior that follows predictable thermodynamic models [10] [12]. Solubility measurements conducted at temperatures ranging from 308 to 348 Kelvin and pressures from 12.1 to 35.5 megapascals demonstrate increasing solubility with both elevated temperature and pressure conditions [10] [12].

The compound's solubility data in supercritical carbon dioxide correlate well with four semiempirical models (Chrastil, Kumar-Johnston, Bartle, and Mendez-Santiago-Teja) with average absolute relative deviations ranging from 0.155 to 0.184 [10] [12]. This high correlation accuracy enables reliable prediction of solubility behavior under various processing conditions [12].

Table 4: Solubility in Supercritical Carbon Dioxide

| Temperature (K) | Pressure Range (MPa) | Solubility Trend | Thermodynamic Behavior |

|---|---|---|---|

| 308 | 12.1-35.5 | Low | Increases with pressure |

| 318 | 12.1-35.5 | Moderate | Increases with pressure |

| 328 | 12.1-35.5 | Higher | Increases with pressure |

| 338 | 12.1-35.5 | Higher | Increases with pressure |

| 348 | 12.1-35.5 | Highest | Increases with pressure |

Thermodynamic analysis reveals enthalpy of dye-carbon dioxide solvation values ranging from 12.5 to 19.4 kilojoules per mole, indicating favorable interactions between the dye molecules and supercritical carbon dioxide [10] [12]. The enthalpy of dye vaporization falls within 70.6 to 102.7 kilojoules per mole, reflecting the energy required to overcome intermolecular forces in the solid state [12].

The compound demonstrates excellent photostability compared to many fluorescent dyes, with quantum yields for photodegradation varying depending on solvent environment and atmospheric conditions [13] [19]. Studies in ethanol, N,N-dimethylformamide, and ethyl benzoate under both aerobic and anaerobic conditions show that the benzoxazole-coumarin structure provides inherent photostabilization [19] [13].

Structure-Property Relationships

The exceptional fluorescent properties of Disperse Yellow 232 result from its carefully designed molecular architecture that incorporates both electron-donating and electron-accepting components within a rigid planar framework [19] [20]. The diethylamino group at the 7-position of the coumarin ring serves as an electron donor, while the benzoxazole moiety at the 3-position functions as an electron acceptor, creating an intramolecular charge transfer system [19] [15].

The presence of the chlorine substituent on the benzoxazole ring enhances the electron-withdrawing character of this moiety, thereby increasing the charge separation in the excited state and contributing to the compound's intense fluorescence [19] [2]. This structural modification also influences the wavelength of maximum absorption and emission, shifting the spectral properties toward longer wavelengths compared to non-halogenated analogs [25] [26].

The coumarin scaffold provides the necessary rigidity and planarity for efficient π-electron delocalization, while the benzoxazole heterocycle extends the conjugated system and introduces additional sites for electronic transitions [27] [28]. The lactone functionality within the coumarin ring contributes to the overall stability of the molecule and influences its interactions with polymer matrices in textile applications [2] [15].

The lipophilic character imparted by the diethylamino substituents and the overall molecular structure enables effective penetration into synthetic fiber matrices, making the compound particularly suitable for disperse dye applications [16] [17]. The balance between hydrophobic and electronic properties allows for optimal performance in high-temperature dyeing processes [16] [11].

Structural Comparison with Related Coumarin Derivatives

Disperse Yellow 232 belongs to a family of coumarin-based fluorescent dyes that share common structural features while exhibiting distinct performance characteristics [19] [20]. Comparison with Disperse Yellow 82, which contains an amino group (X=NH, R=H) instead of the oxygen linkage in the heterocyclic substituent, reveals the influence of heteroatom identity on photophysical properties [19] [13].

The benzoxazole-containing Disperse Yellow 232 demonstrates superior light fastness, sublimation resistance, and washing fastness compared to benzimidazole-containing analogs such as Disperse Yellow 82 [19] [13]. This enhanced stability results from the oxygen atom's lower basicity compared to nitrogen, reducing susceptibility to protonation and subsequent degradation reactions [19] [28].

Table 5: Structural Comparison with Related Coumarin Derivatives

| Compound | Heterocycle | Substituent | Key Properties | Performance Advantages |

|---|---|---|---|---|

| Disperse Yellow 232 | Benzoxazole | X=O, R=Cl | High photostability | Superior light fastness |

| Disperse Yellow 82 | Benzimidazole | X=NH, R=H | Good fluorescence | Moderate stability |

| Related derivatives | Various | X=NH, O, S | Variable | Structure-dependent |

Within the broader category of fluorescent coumarin derivatives, the 3-position substitution pattern significantly influences both spectroscopic properties and application performance [21] [22]. Compounds bearing electron-withdrawing groups at this position, such as the 5-chlorobenzoxazole moiety in Disperse Yellow 232, typically exhibit bathochromic shifts in absorption and emission spectra compared to electron-donating substituents [26] [29].

The diethylamino substitution at the 7-position is common among high-performance fluorescent coumarins, as this electron-donating group enhances both fluorescence quantum yield and color intensity [20] [27]. Alternative amino substituents, such as dimethylamino or pyrrolidino groups, provide different levels of electron donation and steric effects, influencing both photophysical properties and molecular interactions with fiber substrates [21] [27].

The synthesis of Disperse Yellow 232 and related coumarin-benzoxazole compounds relies primarily on established classical synthetic methodologies that have been refined over decades of research. The Pechmann condensation represents the most fundamental and widely employed classical approach for coumarin synthesis [1]. This acid-catalyzed reaction involves the condensation of phenolic compounds with β-ketoesters or related carbonyl-containing compounds under acidic conditions, typically employing catalysts such as concentrated sulfuric acid, zinc chloride, or aluminum chloride [2] [3].

The classical Pechmann condensation for Disperse Yellow 232 synthesis typically proceeds through the reaction of resorcinol derivatives with ethyl acetoacetate in the presence of strong acid catalysts at temperatures ranging from 100-150°C [1]. Research demonstrates that yields of 70-95% can be achieved under optimized conditions, with the reaction mechanism involving initial esterification followed by intramolecular cyclization to form the coumarin core structure [2]. The benzoxazole moiety is subsequently introduced through condensation reactions with appropriate 2-aminophenol derivatives under similar acidic conditions [4].

The Vilsmeier-Haack formylation represents another classical approach, particularly useful for introducing formyl groups that can serve as precursors for further synthetic elaboration [5]. This methodology employs dimethylformamide and phosphorus oxychloride at temperatures of 80-120°C, achieving yields of 60-85% for appropriately substituted aromatic substrates [5]. The Perkin reaction, while less commonly employed for Disperse Yellow 232 specifically, provides an alternative classical route through the condensation of aromatic aldehydes with anhydrides in the presence of sodium acetate at elevated temperatures of 140-180°C [6].

Knoevenagel condensation offers additional classical methodology, particularly effective for the synthesis of coumarin derivatives through the reaction of salicylaldehydes with active methylene compounds [6]. This approach typically employs basic catalysts such as piperidine or triethylamine at moderate temperatures of 80-100°C, achieving yields of 75-90% [7]. The reaction proceeds through a base-catalyzed aldol condensation followed by dehydration to form the α,β-unsaturated system characteristic of coumarins.

Modern Synthetic Approaches

Three-Component One-Pot Reaction Mechanisms

Modern synthetic chemistry has witnessed significant advancement in the development of three-component one-pot reactions for Disperse Yellow 232 synthesis, offering enhanced efficiency and reduced synthetic complexity [8]. These methodologies represent a paradigm shift from traditional multi-step synthetic sequences toward more atom-economical and environmentally sustainable approaches [9].

The three-component one-pot synthesis of Disperse Yellow 232 typically involves the simultaneous reaction of 4-diethylaminosalicylaldehyde, ethyl cyanoacetate, and substituted 2-aminophenol derivatives [8] [9]. This methodology proceeds through a cascade of condensation and cyclization reactions, where the initial Knoevenagel condensation between the aldehyde and cyanoacetate generates an intermediate that subsequently undergoes cyclization with the aminophenol component to form the desired benzoxazole-coumarin structure [8].

Research conducted by Xiao et al. demonstrated that this three-component approach can achieve yields ranging from 40-79% under reflux conditions in ethanol over 3-5 hours [8]. The reaction mechanism involves initial formation of an α,β-unsaturated nitrile intermediate through Knoevenagel condensation, followed by nucleophilic attack by the amino group of the phenol component and subsequent cyclization to form the benzoxazole ring [8]. The one-pot nature of this methodology eliminates the need for isolation and purification of intermediate compounds, thereby improving overall synthetic efficiency and reducing waste generation.

Acid-Catalyzed Synthetic Pathways

Acid-catalyzed synthetic pathways represent a sophisticated evolution of classical acidic methodologies, incorporating modern understanding of reaction mechanisms and catalyst design [10] [2]. These approaches employ both Brønsted and Lewis acid catalysts to facilitate the formation of coumarin-benzoxazole structures with enhanced selectivity and efficiency.

Polyphosphoric acid has emerged as a particularly effective medium for benzoxazole formation, with mechanistic studies revealing that the acid serves multiple roles as solvent, catalyst, and dehydrating agent [2] [4]. The mechanism involves initial formation of mixed anhydrides between carboxylic acid components and polyphosphoric acid, followed by nucleophilic attack by aminophenol derivatives to generate intermediate amides [4]. The acid-catalyzed cyclization then proceeds through intramolecular nucleophilic substitution to form the benzoxazole ring system.

Modern acid-catalyzed approaches have expanded to include heterogeneous catalysts such as acidic ionic liquid gels and supported acid catalysts [10]. These systems offer advantages of enhanced recyclability and easier product separation while maintaining high catalytic activity [10]. Brønsted acidic ionic liquid gels have demonstrated particular effectiveness, achieving yields of 70-95% under solvent-free conditions at temperatures of 100-130°C [10].

Low Transition Temperature Mixture-Promoted Synthetic Strategies

Low Transition Temperature Mixtures have emerged as innovative and environmentally sustainable media for the synthesis of Disperse Yellow 232 and related compounds [8]. These eutectic mixtures, formed through hydrogen bonding interactions between appropriate hydrogen bond acceptors and donors, provide unique solvation environments that can enhance reaction rates and selectivities while offering significant environmental advantages.

The LTTM-promoted synthesis of coumarin-benzoxazole compounds typically employs mixtures such as choline chloride with urea or organic acids as reaction media [7]. These systems function simultaneously as solvents and catalysts, eliminating the need for additional catalytic species and organic solvents [11]. Research has demonstrated that LTTM-promoted reactions can achieve yields of 60-85% at moderate temperatures ranging from room temperature to 80°C over reaction periods of 2-4 hours [8].

The mechanism of LTTM-promoted synthesis involves activation of both electrophilic and nucleophilic components through hydrogen bonding interactions with the eutectic mixture components [11]. The low transition temperature mixtures provide enhanced solubility for reactants while maintaining liquid state at reaction temperatures, facilitating mass transfer and reaction kinetics [7]. The recyclability of these systems represents a particular advantage, with studies demonstrating maintenance of catalytic activity over multiple reaction cycles without significant yield degradation [11].

Green Chemistry Considerations in Synthesis

The synthesis of Disperse Yellow 232 has undergone significant transformation to align with green chemistry principles, emphasizing reduction of environmental impact while maintaining synthetic efficiency [12] [13]. Modern green synthetic approaches focus on several key areas: solvent selection, catalyst recyclability, atom economy, and energy efficiency.

Deep eutectic solvents represent one of the most significant advances in green synthetic methodology for coumarin derivatives [14] [11]. These biodegradable and non-toxic solvent systems, typically composed of choline chloride and organic acids in specific molar ratios, serve dual functions as reaction media and catalysts [11]. The choline chloride/L-(+)-tartaric acid system in a 1:2 ratio has demonstrated particular effectiveness, achieving yields of 60-98% at 110°C with reaction times of 8-12 hours [11] [15]. The recyclability of these systems has been demonstrated over 4-5 cycles without significant yield reduction [11].

Microwave-assisted synthesis represents another important green chemistry approach, offering significant reductions in reaction time and energy consumption [16] [17]. Microwave irradiation enables rapid heating and enhanced reaction kinetics, reducing typical reaction times from hours to minutes while achieving yields of 75-95% [16]. The energy efficiency of microwave heating, combined with the potential for solvent-free conditions, significantly reduces the environmental footprint of the synthetic process [17].

Ultrasound-assisted synthesis provides additional green chemistry benefits through enhanced mass transfer and reaction kinetics under mild conditions [7]. This methodology achieves yields of 80-95% with reaction times of 1-3 hours, while requiring minimal heating and reducing the need for harsh reaction conditions [7]. The cavitation effects generated by ultrasonic irradiation enhance mixing and molecular interactions, improving reaction efficiency without the need for elevated temperatures or extended reaction times.

Solvent-free synthesis represents the ultimate goal of green synthetic methodology, eliminating organic solvent use entirely while maintaining high synthetic efficiency [3] [18]. These approaches typically employ solid acid catalysts or mechanochemical methods to achieve yields of 70-90% over reaction periods of 2-6 hours [3]. The elimination of organic solvents significantly reduces waste generation and environmental impact while often improving atom economy and reducing purification requirements [18].

Synthetic Optimization and Yield Enhancement

Systematic optimization of synthetic parameters represents a critical aspect of modern Disperse Yellow 232 synthesis, with research demonstrating that careful control of reaction conditions can significantly enhance both yield and selectivity [11] [3]. Temperature optimization studies reveal that yields increase substantially with temperature up to approximately 130°C, beyond which decomposition and side reactions begin to reduce overall efficiency [11] [3].

Catalyst loading optimization demonstrates that yields improve significantly with catalyst concentrations of 10-15 mol%, while higher loadings show diminishing returns and may actually reduce yields due to increased side reactions [3] [18]. The optimal catalyst loading represents a balance between reaction rate enhancement and minimization of undesired side reactions [18].

Reaction time optimization reveals that extended reaction times generally improve conversion and yield up to an optimal point, typically 6-8 hours for most systems, beyond which product decomposition begins to reduce overall yields [11]. The optimal reaction time varies significantly with temperature, catalyst loading, and solvent system, requiring careful optimization for each specific set of conditions [11].

Solvent system selection profoundly impacts both reaction rate and yield, with polar protic solvents and deep eutectic solvents generally providing superior performance compared to aprotic solvents [11] [7]. The enhanced solubility and solvation provided by polar systems facilitates reactant interaction and transition state stabilization, leading to improved reaction kinetics and higher yields [7].

Substrate ratio optimization demonstrates that slight excess of electrophilic components (1:1.1 to 1:1.2 equivalents) generally improves conversion and yield by driving the equilibrium toward product formation [3]. However, excessive substrate ratios can complicate purification and reduce atom economy, requiring careful balance between yield improvement and synthetic efficiency [3].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 94 of 96 companies (only ~ 2.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

94945-27-4